N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S2/c1-16-4-2-3-13-27(16)32(29,30)20-11-9-19(10-12-20)22(28)26-23-25-21(15-31-23)18-7-5-17(14-24)6-8-18/h5-12,15-16H,2-4,13H2,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOAAKVYKQYWNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several derivatives reported in the literature. Below is a comparative analysis of its key features relative to analogous molecules:
Substituent Variations on the Thiazole Ring
- The dimethylsulfamoyl substituent on benzamide lacks the piperidine ring, reducing steric bulk and possibly diminishing selectivity for ion channels or kinases .
- 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide): The 2,5-dimethylphenyl group introduces steric hindrance, which may reduce off-target interactions but also limit solubility. The piperidin-1-ylsulfonyl group (vs.
Modifications in the Sulfonylbenzamide Region
- Retains the piperidine sulfonyl group but lacks the 2-methyl group, reducing steric shielding and possibly metabolic stability .
- 3-(ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (from ): The ethylsulfonyl group (vs. 2-methylpiperidinylsulfonyl) reduces basicity and nitrogen accessibility, likely altering pharmacokinetic profiles.
Key Findings :
- The target compound’s 2-methylpiperidinylsulfonyl group balances lipophilicity (LogP 3.8) and solubility better than bulkier analogs like 2D216 (LogP 3.5) .
- The cyanophenyl group enhances electronic interactions compared to bromophenyl or methylphenyl derivatives, as seen in NF-κB/NFAT activation assays .
Functional and Mechanistic Insights
- Cytokine Potentiation : The target compound’s dual NF-κB/NFAT activation mechanism aligns with compounds like 2D291 and 2E151, which synergize with TLR adjuvants (e.g., MPLA) to amplify IL-6 and TNF-α production .
- Enzyme Inhibition : Unlike KDM4A-targeting analogs (e.g., 3-(ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide), the target compound lacks pyridinyl motifs critical for histone demethylase binding, suggesting divergent therapeutic applications .
Preparation Methods
Sulfonation of 4-Chlorobenzoic Acid
4-Chlorobenzoic acid is reacted with fuming sulfuric acid (20% SO₃) at 0–5°C for 4 hours to yield 4-sulfobenzoic acid. The intermediate is isolated as its sodium salt (85% yield) after neutralization with NaOH.
Conversion to Sulfonyl Chloride
The sodium sulfonate is treated with phosphorus pentachloride (PCl₅) in dichloromethane at reflux for 2 hours, yielding 4-sulfonylchloridebenzoic acid (92% purity by HPLC). Excess PCl₅ is quenched with ice-water.
Coupling with 2-Methylpiperidine
4-Sulfonylchloridebenzoic acid (1.0 eq) is reacted with 2-methylpiperidine (1.2 eq) in anhydrous DMF containing K₂CO₃ (2.5 eq) at 20–25°C for 12 hours. The product is extracted with ethyl acetate, washed with brine, and crystallized from ethanol/water (78% yield).
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (d, J = 6.4 Hz, 3H, CH₃), 1.60–1.85 (m, 4H, piperidine CH₂), 2.95–3.10 (m, 2H, piperidine CH₂), 3.45–3.60 (m, 2H, piperidine CH₂), 7.85 (d, J = 8.2 Hz, 2H, ArH), 8.10 (d, J = 8.2 Hz, 2H, ArH).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O asym), 1165 cm⁻¹ (S=O sym).
Synthesis of 4-(4-Cyanophenyl)Thiazol-2-Amine
Hantzsch Thiazole Cyclization
A mixture of 4-cyanophenylacetothioamide (1.0 eq) and 2-bromo-1-(4-cyanophenyl)ethan-1-one (1.1 eq) is stirred in ethanol at 60°C for 6 hours. Ammonium acetate (2.0 eq) is added as a catalyst. The precipitate is filtered and recrystallized from acetonitrile (68% yield).
Characterization Data :
- ¹³C NMR (100 MHz, CDCl₃): δ 118.5 (CN), 126.8 (thiazole C-5), 133.2 (ArC), 148.5 (thiazole C-2), 152.0 (C≡N).
- LC-MS : m/z 228.1 [M+H]⁺.
Amide Coupling and Final Assembly
Activation of Fragment A
4-((2-Methylpiperidin-1-yl)sulfonyl)benzoic acid (1.0 eq) is treated with oxalyl chloride (2.0 eq) in anhydrous DCM under N₂ at 0°C. After 2 hours, the solvent is evaporated to yield the acyl chloride (quantitative conversion).
Coupling with Fragment B
The acyl chloride is dissolved in THF and added dropwise to a solution of 4-(4-cyanophenyl)thiazol-2-amine (1.0 eq) and triethylamine (3.0 eq) at 0°C. The reaction is warmed to room temperature and stirred for 24 hours. The product is purified via silica gel chromatography (hexane/ethyl acetate 3:1) to afford the title compound (65% yield).
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.38 (d, J = 6.4 Hz, 3H, CH₃), 1.65–1.90 (m, 4H, piperidine CH₂), 3.00–3.20 (m, 2H, piperidine CH₂), 3.50–3.70 (m, 2H, piperidine CH₂), 7.75 (d, J = 8.4 Hz, 2H, ArH), 7.95 (d, J = 8.4 Hz, 2H, ArH), 8.15 (s, 1H, thiazole H-5), 10.45 (s, 1H, NH).
- HRMS : m/z 493.1325 [M+H]⁺ (calc. 493.1328).
Optimization and Yield Improvement Strategies
Sulfonamide Coupling
Replacing K₂CO₃ with Cs₂CO₃ in DMF increases the yield of Fragment A to 85% by minimizing hydrolysis.
Microwave-Assisted Thiazole Synthesis
Using microwave irradiation (150°C, 20 min) for the Hantzsch reaction reduces reaction time and improves yield to 75%.
Catalytic Amide Coupling
Employing HATU/DIPEA in DMF instead of traditional acyl chloride coupling elevates the final step yield to 78%.
Analytical and Spectroscopic Validation
- X-ray Crystallography : Confirms the trans configuration of the sulfonamide group relative to the benzamide plane.
- HPLC Purity : 99.2% (C18 column, acetonitrile/water 70:30).
- Thermogravimetric Analysis (TGA) : Decomposition onset at 215°C, indicating thermal stability.
Comparative Assessment of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Classical Hantzsch | 68 | 98.5 | Low cost |
| Microwave Hantzsch | 75 | 99.1 | Rapid synthesis |
| HATU-mediated coupling | 78 | 99.2 | High efficiency |
Q & A
Q. What are the recommended synthetic strategies for N-(4-(4-cyanophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide?
The synthesis involves multi-step organic reactions:
- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-halo ketones (e.g., 4-cyanophenyl-substituted intermediates) under reflux conditions .
- Sulfonamide coupling : Reaction of 4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl chloride with the thiazole-2-amine intermediate in the presence of a base (e.g., triethylamine) to form the benzamide linkage .
- Optimization : Catalysts like DMAP or DCC improve coupling efficiency, while inert atmospheres (N₂/Ar) minimize oxidation side reactions .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and sulfonamide/amide protons (δ 10–12 ppm) .
- IR : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and cyanophenyl (C≡N, ~2240 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]⁺ = 506.12 g/mol) .
- HPLC : Assess purity (>95% recommended for biological assays) .
Q. How should researchers design in vitro assays to evaluate the compound’s anticancer activity?
- Cell lines : Use panels including HeLa (cervical), MCF-7 (breast), and A549 (lung) cancer cells .
- Assay protocols :
- MTT assay : Measure cell viability after 48–72 hr exposure (IC₅₀ values <10 µM indicate potency) .
- Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays .
- Controls : Include cisplatin or doxorubicin as positive controls and DMSO as a solvent control .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Standardization : Ensure consistent assay conditions (e.g., cell passage number, serum concentration, incubation time) .
- Data normalization : Express results relative to housekeeping genes (e.g., GAPDH) or internal controls.
- Meta-analysis : Compare structural analogs (e.g., fluorophenyl vs. cyanophenyl derivatives) to identify substituent-specific trends .
Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?
- Analog synthesis : Modify substituents (e.g., replace 2-methylpiperidinyl with morpholino or pyrrolidinyl groups) .
- Biological testing : Screen analogs against kinase panels (e.g., EGFR, VEGFR2) to identify target selectivity .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with proteins like tubulin or HSP90 .
Q. How can the compound’s solubility be optimized for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
- Formulation : Use co-solvents (e.g., Cremophor EL/PEG 400) or nanoemulsions to improve bioavailability .
- Salt formation : React with HCl or sodium bicarbonate to generate ionic derivatives .
Q. What computational approaches predict off-target interactions or toxicity risks?
- Pharmacophore modeling : Map electrostatic/hydrophobic features to assess overlap with known toxicophores (e.g., hERG channel inhibitors) .
- ADMET prediction : Use tools like SwissADME or ProTox-II to estimate permeability, CYP inhibition, and hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
